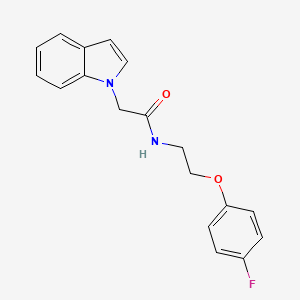

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with the formation of 1,3,4-thiadiazole derivatives followed by subsequent modifications to introduce various functional groups. Such processes often involve condensation reactions, catalysis, and the use of specific reagents to achieve the desired compound structure (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this class is confirmed using various spectroscopic methods, including MS, IR, CHN, and NMR spectral data. These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule (Yu et al., 2014).

Chemical Reactions and Properties

Compounds featuring thiadiazole and imidazole units participate in a variety of chemical reactions, including condensation, substitution, and cyclization, which are pivotal for their synthesis and modification. Their reactivity is influenced by the presence of nitrogen and sulfur atoms, allowing for the introduction of additional functional groups or the formation of new rings (Duran & Demirayak, 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure and functional groups. X-ray diffraction analysis often provides insights into the crystal structure, showcasing the molecular and supramolecular arrangement of these compounds (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are essential for understanding the behavior of these compounds in different chemical environments. Spectroscopic studies, such as UV, IR, and NMR, play a crucial role in elucidating these properties, contributing to the understanding of how these compounds interact at the molecular level (Duran & Canbaz, 2013).

Scientific Research Applications

Anticancer Activity

- Imidazothiadiazole analogs, including derivatives similar to the compound , have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Derivatives have shown potent cytotoxic results, particularly against breast cancer, with some derivatives presenting powerful results compared to 5-fluorouracil, indicating their potential as anticancer agents (Abu-Melha, 2021).

- Other derivatives were synthesized and tested for their anticancer activity, with some showing high selectivity and potent apoptosis-inducing effects against human lung adenocarcinoma cells. This suggests their potential application in cancer treatment strategies (Evren et al., 2019).

- New N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized and investigated for their anticancer activities. Among them, one compound showed promising cytotoxic activity against MCF7 and A549 cancer cells, indicating the therapeutic potential of these derivatives (Çevik et al., 2020).

Antimicrobial Studies

- Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for their antibacterial and antifungal activities. Some compounds displayed very good antibacterial and antifungal activity, highlighting the utility of such derivatives in developing new antimicrobial agents (Lamani et al., 2009).

Synthesis and Chemical Studies

- Research on the synthesis of thiadiazole derivatives has led to the creation of compounds with potential antioxidant properties. This work involves complex chemical reactions to produce new thiadiazole and oxadiazole derivatives, expanding the understanding of these compounds' chemical behavior and potential applications (Al-Haidari & Al-Tamimi, 2021).

- Another study focused on the synthesis of imidazo[2,1-b]thiazole linked thiadiazole conjugates, evaluating their anti-proliferative potency on hepatic cancer cell lines. The results showed that all tested compounds exhibited good efficacy, suggesting their promise as drug candidates against hepatocellular carcinoma (Rashdan et al., 2020).

properties

IUPAC Name |

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-10-4-3-5-12(8-10)20-7-6-16-15(20)22-9-13(21)17-14-19-18-11(2)23-14/h3-8H,9H2,1-2H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMYHTDJRFBQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)

![N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2495236.png)

![7-ethyl-5-((3-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495237.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)

![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495242.png)